molecular formula C13H18O B13200855 2-[(4-Tert-butylphenyl)methyl]oxirane

2-[(4-Tert-butylphenyl)methyl]oxirane

Cat. No.: B13200855
M. Wt: 190.28 g/mol
InChI Key: DMDXNNDPNUMUMT-UHFFFAOYSA-N
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Description

2-[(4-Tert-butylphenyl)methyl]oxirane (CAS Registry Number: 18458-02-1 ) is an organic compound with the molecular formula C 13 H 18 O and a molecular weight of approximately 190.28 g/mol . This compound features an oxirane (epoxide) ring attached to a 4-tert-butylbenzyl group, making it a valuable and versatile building block in synthetic organic chemistry. As an epoxide, this compound is a crucial intermediate for researchers developing novel chemical entities. Its primary research value lies in its high reactivity, where the strained epoxide ring can be readily opened by nucleophiles under various conditions. This allows for the facile introduction of the 4-tert-butylbenzyl moiety into more complex molecular architectures . It is structurally related to other research chemicals like 4-tert-Butylphenyl glycidyl ether, which shares the core concept of a phenyl group linked to an epoxide . Handling and Safety: This compound requires careful handling in a controlled laboratory environment. Consult the Safety Data Sheet for detailed hazard and safety information. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses, or for human or animal consumption.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-[(4-tert-butylphenyl)methyl]oxirane

InChI

InChI=1S/C13H18O/c1-13(2,3)11-6-4-10(5-7-11)8-12-9-14-12/h4-7,12H,8-9H2,1-3H3

InChI Key

DMDXNNDPNUMUMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2CO2

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • Preparation of 4-(tert-butyl)benzaldehyde : This compound can be synthesized via a formylation reaction of 4-tert-butylphenol, which is a well-established process involving the use of reagents like paraformaldehyde or formyl chloride under acidic or basic conditions.

Epoxidation Reaction

  • The aldehyde undergoes a methylation or alkylation to introduce a methyl group ortho or para to the tert-butyl group, forming a methylated aromatic compound.
  • The methylated aromatic compound then undergoes epoxidation using oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of catalysts like sodium hydroxide or other bases.

Reaction Example:

4-(tert-butyl)benzaldehyde → (via methylation) → 4-(tert-butyl)phenylmethanol → (epoxidation with m-CPBA) → this compound

Methylation of Aromatic Rings Followed by Epoxidation

This method involves two key steps:

Methylation

  • Using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions (potassium hydroxide or sodium hydroxide) to methylate the aromatic ring at the desired position.

Epoxidation

  • The methylated aromatic compound then undergoes epoxidation of the side chain or the aromatic ring itself, depending on the substitution pattern, to form the oxirane ring.

Reaction conditions:

Step Reagents Temperature Notes
Methylation Dimethyl sulfate, KOH 20-40°C Controlled to prevent over-methylation
Epoxidation m-CPBA or H₂O₂ 0-25°C Ensures selective epoxide formation

Final Product Isolation

  • The oxirane is isolated via extraction, purification by column chromatography, or recrystallization, depending on the scale.

Alternative Routes: Catalytic Epoxidation of Alkylated Precursors

In some cases, the compound can be synthesized via catalytic epoxidation of alkylated styrene derivatives or alkenes derived from aromatic precursors:

This route is advantageous for large-scale industrial synthesis due to its high selectivity and efficiency.

Data Table: Comparison of Preparation Methods

Method Starting Material Key Reagents Reaction Type Advantages Disadvantages
Epoxidation of Aromatic Precursors 4-(tert-butyl)benzaldehyde m-CPBA, H₂O₂ Oxidation High selectivity, straightforward Requires prior synthesis of precursor
Methylation & Epoxidation Aromatic methylated derivatives Dimethyl sulfate, m-CPBA Alkylation + Oxidation Good control over substitution pattern Multiple steps, reagent hazards
Catalytic Epoxidation of Alkylated Styrenes Styrene derivatives Peracids, catalysts Epoxidation Suitable for large scale Requires specific precursor synthesis

Research Findings & Industrial Relevance

  • The patent CN102276558A describes a method where dimethyl sulfide and dimethyl sulfate are used under alkaline conditions to produce an oxirane intermediate, highlighting the importance of methylation reactions in oxirane synthesis.
  • The use of peracid-based epoxidation (e.g., m-CPBA) is well-documented for synthesizing aromatic oxiranes with high regioselectivity and yield, making it suitable for pharmaceutical and agrochemical intermediates.

Notes on Reaction Optimization

  • Temperature control is critical to prevent side reactions such as aromatic ring oxidation or over-epoxidation.
  • Choice of oxidant influences the selectivity; m-CPBA is preferred for its mildness and high selectivity.
  • Reagent excess (e.g., molar ratios of methylating agents) should be optimized to minimize waste and maximize yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Tert-butylphenyl)methyl]oxirane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(4-Tert-butylphenyl)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, where the oxirane ring is opened to form more stable products .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Steric Effects: The tert-butyl group in this compound imposes significant steric hindrance, reducing nucleophilic attack rates compared to less bulky analogs like 2-[(4-nitrophenoxy)methyl]oxirane .
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in 2-[(4-nitrophenoxy)methyl]oxirane) increase the electrophilicity of the oxirane ring, accelerating ring-opening reactions. In contrast, the tert-butyl group is electron-donating, stabilizing the epoxide .

Physicochemical Properties

  • Solubility: The tert-butyl group enhances solubility in nonpolar solvents (e.g., toluene) compared to polar analogs like 2-[(4-nitrophenoxy)methyl]oxirane, which is more soluble in acetone .
  • Thermal Stability : Bulky substituents improve thermal stability. For example, 4-tert-butylphenyl glycidyl ether (a close analog) is stable up to 250°C, whereas nitro-substituted epoxides decompose at lower temperatures .

Research Findings and Case Studies

  • Antioxidant Mechanisms : 2-[(4-Methoxyphenyl)methyl]oxirane reacts with DPPH radicals via hydrogen abstraction, while the tert-butyl analog’s mechanism remains unexplored .
  • Synthetic Yields: Epoxidation of methyl eugenol yields 2-(4-ethyl-3-methoxybenzyl)oxirane in 68.8% yield, demonstrating efficient synthesis compared to glycidyl ethers requiring multi-step routes .

Biological Activity

2-[(4-Tert-butylphenyl)methyl]oxirane, commonly referred to as a glycidyl ether, is an organic compound characterized by the presence of an epoxide group. This compound has garnered interest in various fields, particularly in medicinal chemistry and toxicology, due to its potential biological activities and interactions with biomolecules. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H18O
  • Molecular Weight : 206.285 g/mol
  • CAS Number : 3101-60-8

Synthesis

The synthesis of this compound typically involves the reaction of 4-tert-butylphenol with epichlorohydrin under basic conditions. This process leads to the formation of a glycidyl ether, which can undergo various chemical transformations depending on the reaction conditions used.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with nucleophilic sites in biomolecules such as proteins and nucleic acids. The following mechanisms have been proposed:

  • Electrophilic Substitution : The epoxide group can react with nucleophiles, leading to the modification of proteins and other cellular components.
  • Antioxidant Activity : Some studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals.
  • Antimicrobial Properties : Preliminary data indicate that it may possess activity against certain bacterial strains.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound against various pathogens. In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of this compound on human cell lines. The results indicated that at higher concentrations, the compound showed cytotoxicity, which was assessed using MTT assays.

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30

These results highlight the need for further investigation into the therapeutic window and safety profile of this compound.

Case Studies

  • Case Study on Antibacterial Properties : A study published in MDPI evaluated the antibacterial activity of various glycidyl ethers, including this compound. The compound was found to be effective against multi-drug resistant strains of S. aureus, suggesting its potential use in treating resistant infections .
  • Toxicological Assessment : An EPA report outlined toxicity studies conducted under the Toxic Substances Control Act (TSCA), which included assessments of acute toxicity and skin irritation potential . These studies are critical for understanding the safety profile of this compound in industrial applications.
  • Mechanistic Insights : Research has indicated that compounds similar to this compound can induce oxidative stress in cells, leading to apoptosis in certain cancer cell lines. This mechanism could explain its observed cytotoxic effects .

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